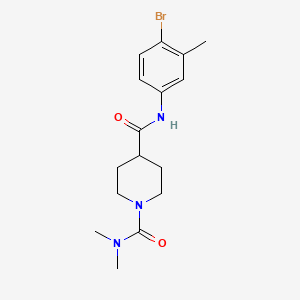![molecular formula C19H23N3O2 B5324849 2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5324849.png)
2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxyphenyl)-5-methyl-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole, commonly known as EPM-01, is a novel compound that has gained significant attention in the field of scientific research. EPM-01 is a synthetic compound that belongs to the class of oxazole derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of EPM-01 is not fully understood. However, it has been found to modulate several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. EPM-01 has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and physiological effects:
EPM-01 has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. EPM-01 has also been found to increase the expression of anti-inflammatory cytokines, such as IL-10, and to enhance the activity of antioxidant enzymes, such as SOD and CAT.
Avantages Et Limitations Des Expériences En Laboratoire
EPM-01 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. EPM-01 is also stable under a wide range of conditions, making it suitable for long-term storage and transportation. However, EPM-01 has some limitations for lab experiments. It is a relatively new compound, and its biological activity and toxicity profile are not fully understood. Further studies are needed to determine the optimal concentration and exposure time for EPM-01 in different experimental settings.
Orientations Futures
For scientific research include studying the potential therapeutic applications of EPM-01 in different disease models and using it as a tool compound to modulate specific signaling pathways.
Méthodes De Synthèse
EPM-01 can be synthesized by the reaction of 2-(2-ethoxyphenyl)-5-methyl-4-bromo-1,3-oxazole with 2-propyl-1H-imidazole-1-carboxaldehyde in the presence of a base. The reaction proceeds under mild conditions and yields EPM-01 in good yield and purity.
Applications De Recherche Scientifique
EPM-01 has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. EPM-01 has also been found to possess neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-ethoxyphenyl)-5-methyl-4-[(2-propylimidazol-1-yl)methyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-4-8-18-20-11-12-22(18)13-16-14(3)24-19(21-16)15-9-6-7-10-17(15)23-5-2/h6-7,9-12H,4-5,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGGHHGJNHFGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1CC2=C(OC(=N2)C3=CC=CC=C3OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5324767.png)
![2-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazol-4-yl]ethanol](/img/structure/B5324773.png)
amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5324784.png)
![8-[3-(3,4-dimethoxyphenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5324790.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5324797.png)
![(2R*,3S*,6R*)-5-(6-methyl-3-pyridazinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5324813.png)
![4-{[6-(1,1-dimethylpropyl)-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5324817.png)
![2-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5324820.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5324827.png)
![N,N-dimethyl-6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrazine-2-carboxamide](/img/structure/B5324833.png)
![1'-[(1-isopropyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324841.png)
![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5324850.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5324865.png)
